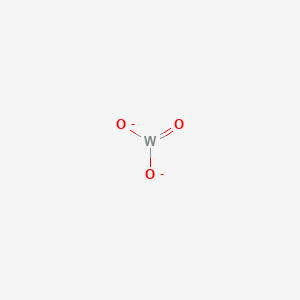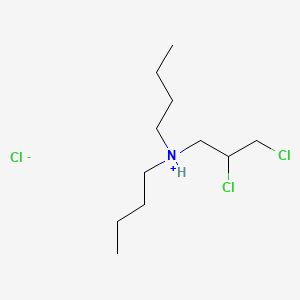![molecular formula C27H20N4 B13744597 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which is then subjected to solvothermal synthesis with metal ions like nickel, cobalt, or cadmium . The reaction conditions often include high temperatures and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures, pressures, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the compound’s structure.
Applications De Recherche Scientifique
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline has a wide range of scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other biologically relevant metal-containing structures.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure and reactivity make it a candidate for use in materials science, including the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline involves its ability to act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing molecular pathways and reactions. The specific molecular targets and pathways depend on the metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2’6’,2’‘-Terpyridin-4’-yl)aniline: This compound has a similar structure but with different substitution patterns on the pyridine rings.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used as a ligand in metal complex formation.
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline is unique due to its specific arrangement of pyridine rings and its ability to form stable complexes with a variety of metal ions. This versatility makes it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C27H20N4 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline |
InChI |
InChI=1S/C27H20N4/c28-23-13-11-20(12-14-23)19-7-9-21(10-8-19)22-17-26(24-5-1-3-15-29-24)31-27(18-22)25-6-2-4-16-30-25/h1-18H,28H2 |
Clé InChI |
QRSFMPAUATXILG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


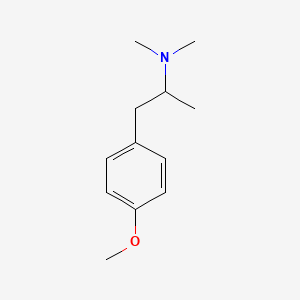
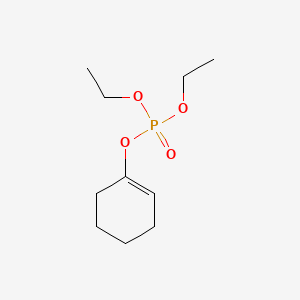
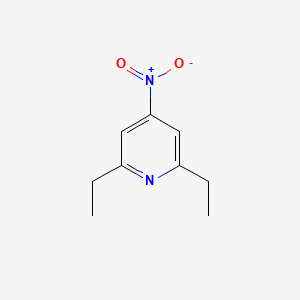
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
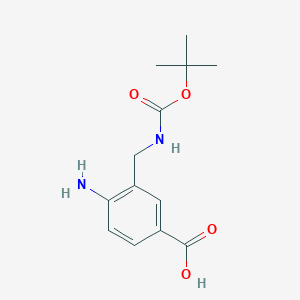

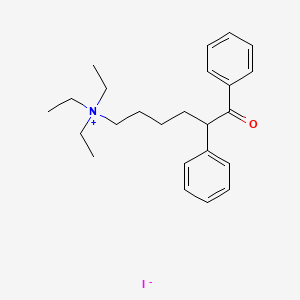


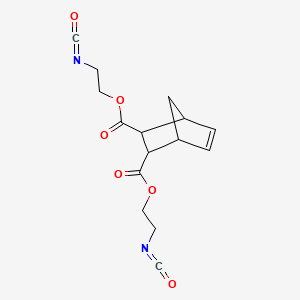

![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
